molecular formula C25H21ClN6O3S B2933452 N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 893788-99-3

N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

Cat. No. B2933452
CAS RN: 893788-99-3
M. Wt: 520.99
InChI Key: AQXHGGKDLMGWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C25H21ClN6O3S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent

Quinoline derivatives, such as F3165-1216, have shown potential as anticancer agents . They can be designed and synthesized to target specific cancer cell lines, exhibiting antiproliferative activity. For instance, similar compounds have been effective against HCT-116, MCF-7, and SK-BR3 cancer cell lines .

Antibacterial and Antifungal Applications

The structural framework of F3165-1216 suggests it could serve as a potent antibacterial and antifungal agent. Quinoline and its derivatives have been historically significant in the development of new therapeutic agents that combat a variety of bacterial and fungal infections .

Antiparasitic Properties

Compounds with a triazoloquinazolinone structure have been identified as having antiparasitic properties . They can be used in the treatment of diseases caused by parasites, potentially offering a new avenue for antiparasitic drug development .

TRPV1 Antagonists

The triazoloquinazolinone moiety present in F3165-1216 can act as an antagonist to the human vanilloid receptor type 1 (TRPV1) . This receptor is involved in pain perception, and its antagonists are sought after for the development of new analgesics .

MCH1R Antagonists

Similarly, this compound could serve as an antagonist to the melanin-concentrating hormone 1 receptor (MCH1R) . MCH1R antagonists are implicated in body weight regulation and could be used to treat obesity and related metabolic disorders .

Advanced Material Chemistry

The molecular structure of F3165-1216, which includes quinoline and triazoloquinazolinone, makes it a candidate for use in advanced material chemistry . Such compounds can be used as scaffolds in the synthesis of materials with specific properties for various industrial applications .

properties

IUPAC Name

N-[4-[[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O3S/c1-14-4-10-20(12-15(14)2)36(34,35)25-24-29-23(28-19-8-6-18(7-9-19)27-16(3)33)21-13-17(26)5-11-22(21)32(24)31-30-25/h4-13H,1-3H3,(H,27,33)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXHGGKDLMGWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

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